Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate
Description
Historical Context of Thiazole-Containing Compounds in Organic Chemistry
Thiazoles, first identified in the early 20th century as components of vitamin B$$_1$$ (thiamine), have since become cornerstones of heterocyclic chemistry due to their unique electronic configuration and biological relevance. The thiazole ring’s aromaticity, conferred by a 6π-electron system delocalized across nitrogen and sulfur atoms, enables stable conjugation with adjacent functional groups while maintaining reactivity at distinct positions (C2 and C5). Early synthetic efforts, such as the Hantzsch thiazole synthesis (1889), established reliable routes to thiazole cores through cyclocondensation of thioamides with α-halo ketones, a method still prevalent in contemporary drug discovery.
The integration of thiazoles into pharmaceuticals accelerated with the discovery of natural products like epothilones (antitumor agents) and luciferin (bioluminescent substrate), highlighting their versatility in mediating biological interactions. Synthetic derivatives, including the antifungal tiabendazole and the anti-inflammatory meloxicam, further demonstrated the pharmacophoric utility of thiazole scaffolds. These advancements laid the groundwork for structurally complex hybrids, such as this compound, which combine thiazole’s inherent stability with tailored substituents for specialized applications.
Structural Significance of Multifunctional Moieties in the Target Compound
The molecular architecture of this compound (C$${20}$$H$${17}$$NO$$_4$$S) features three critical domains:
- Thiazole core : The 1,3-thiazole ring serves as an electron-deficient aromatic system, directing electrophilic substitution to the C5 position while stabilizing adjacent charges through resonance.
- 4-Phenyl substitution : The phenyl group at C4 introduces steric bulk and π-stacking capabilities, enhancing intermolecular interactions in solid-state configurations or protein-binding contexts.
- Methoxy-oxoethyl and benzoate esters : These ester groups at C5 and the para position of the benzene ring, respectively, modulate solubility and provide sites for further functionalization via hydrolysis or transesterification.
Table 1: Key Structural Features and Their Implications
The synergy between these moieties is evident in the compound’s planar geometry, as confirmed by single-crystal diffraction studies of analogous thiazole derivatives. The methoxy-oxoethyl side chain adopts a conformation orthogonal to the thiazole plane, minimizing steric clash with the phenyl group while allowing the ester carbonyl to engage in dipole-dipole interactions. Such precise spatial arrangement underscores the compound’s potential as a scaffold for designing enzyme inhibitors or materials with tailored electronic properties.
Properties
IUPAC Name |
methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-17(22)12-16-18(13-6-4-3-5-7-13)21-19(26-16)14-8-10-15(11-9-14)20(23)25-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBMQDIGYHVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate typically involves multiple steps:
Ketal Reaction: Phenylacetic acid reacts with methyl formate under acid catalysis to generate ketone compounds.
Aldol Condensation: The ketone compounds undergo an acid-catalyzed aldol condensation reaction.
Ring Methyl Esterification: The final product is obtained through an acid-catalyzed ring methyl esterification reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring and phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but generally, the compound can inhibit or activate certain biological processes through these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues include:
- Thiazole-Triazole Acetamides (e.g., Compounds 9a–9e in ) : These feature a thiazole ring linked to triazole via an acetamide bridge. Unlike the target compound, they incorporate diverse aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) at the thiazole’s 2-position, which may enhance binding affinity to biological targets through electronic effects .
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () : This compound replaces the thiazole with a thiadiazole ring and introduces a phenylcarbamoyl group. The thiadiazole’s higher electronegativity could alter reactivity compared to thiazole .
- 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (): An oxazolone derivative with a methoxybenzylidene substituent.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (estimated MW: ~397.4 g/mol) is heavier than the thiadiazole derivative in (MW: 369.4 g/mol) but lighter than triazole-thiazole acetamides (e.g., 9c: MW includes bromine, increasing mass). The methoxy groups in both the target compound and 9e () may improve solubility in polar solvents compared to halogenated analogues like 9b (4-fluorophenyl) or 9c (4-bromophenyl) .
- Thermal Stability : Melting points for analogues in range widely (e.g., 9a: 168–170°C; 9c: 182–184°C), suggesting that electron-withdrawing substituents (e.g., Br in 9c) enhance stability. The target compound’s melting point is unreported but likely influenced by its ester and phenyl groups .
Comparative Data Table
Biological Activity
Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate is a thiazole derivative known for its diverse biological activities. Thiazole compounds have gained attention due to their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a key structural motif associated with various biological activities. The presence of the methoxy group and the phenyl substituent enhances its pharmacological profile.
1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that this compound demonstrates moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl...] | E. coli | Moderate |
| Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl...] | S. aureus | Strong |
| Ketoconazole | E. coli | High |
| Ketoconazole | S. aureus | High |
2. Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects, particularly against human glioblastoma and melanoma cells.
Case Study: Anticancer Efficacy
In a study evaluating the effects on U251 (glioblastoma) and WM793 (melanoma) cells, the compound showed an IC50 value in the range of 10–30 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| U251 | 10–30 | Doxorubicin |
| WM793 | 15–25 | Doxorubicin |
3. Anticonvulsant Activity
Thiazole derivatives are also recognized for their anticonvulsant properties. The compound has been tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicate significant protection against tonic-clonic seizures .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis.
- Anticancer: Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Anticonvulsant: Inhibition of neurotransmitter release involved in seizure activity.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole rings and esterification. For example:
- Step 1 : Condensation of methyl 4-(aminocarbonyl)benzoate with α-bromo ketones to form the thiazole core.
- Step 2 : Introduction of the 2-methoxy-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling).
- Purification : Use column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm).
- IR : Stretching vibrations for C=O (1720–1740 cm) and C-S (670–700 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~394.1 g/mol) .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group.
- Incompatibilities : Avoid exposure to strong acids/bases, which may cleave the thiazole ring or ester moiety .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Software : Use Gaussian 16 or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Parameters : B3LYP/6-311++G(d,p) basis set to model charge distribution, identifying nucleophilic (thiazole sulfur) and electrophilic (ester carbonyl) sites.
- Validation : Compare computed IR/Raman spectra with experimental data to refine models .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values from independent studies (e.g., antitumor activity ranges: 2–50 µM).
- Control Experiments : Test the compound against standardized cell lines (e.g., HeLa, MCF-7) under identical assay conditions (pH 7.4, 37°C, 48h incubation).
- Structural Confounders : Evaluate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance cytotoxicity) .
Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modifications to:
- Position 4 of the thiazole : Replace phenyl with halogenated or methoxy-substituted aryl groups.
- Ester Group : Substitute methyl with ethyl or tert-butyl to modulate lipophilicity (logP).
- Assays : Test analogs in enzyme inhibition (e.g., COX-2) and cell viability assays. Correlate activity with computed descriptors (e.g., polar surface area, logD) .
Key Recommendations for Experimental Design
- Controlled Variables : Maintain consistent solvent systems (e.g., DMSO for bioassays) to avoid solubility artifacts.
- Data Reproducibility : Use triplicate measurements and report standard deviations (e.g., ±0.5 µM in IC values).
- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell culture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
